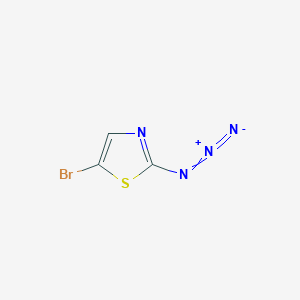

2-Azido-5-bromo-1,3-thiazole

CAS No.: 65934-45-4

Cat. No.: VC4121501

Molecular Formula: C3HBrN4S

Molecular Weight: 205.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65934-45-4 |

|---|---|

| Molecular Formula | C3HBrN4S |

| Molecular Weight | 205.04 g/mol |

| IUPAC Name | 2-azido-5-bromo-1,3-thiazole |

| Standard InChI | InChI=1S/C3HBrN4S/c4-2-1-6-3(9-2)7-8-5/h1H |

| Standard InChI Key | IMHDVIQUBXUZRR-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=N1)N=[N+]=[N-])Br |

| Canonical SMILES | C1=C(SC(=N1)N=[N+]=[N-])Br |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-Azido-5-bromo-1,3-thiazole belongs to the thiazole family, a five-membered aromatic ring containing one sulfur and one nitrogen atom. The substitution pattern at positions 2 (azido) and 5 (bromo) introduces distinct electronic and steric properties:

-

Azide group (–N₃): A linear functional group capable of 1,3-dipolar cycloaddition reactions, forming triazole derivatives under copper-catalyzed conditions.

-

Bromine atom: A heavy halogen that enhances electrophilicity at the C-5 position, facilitating Suzuki-Miyaura or Ullmann-type couplings.

The compound’s planar structure and electron-deficient nature make it amenable to π-stacking interactions and charge-transfer complexes. Density functional theory (DFT) calculations on analogous thiazoles suggest that bromine’s electron-withdrawing effect polarizes the ring, increasing reactivity toward nucleophiles.

Physical and Spectroscopic Properties

While experimental data for 2-azido-5-bromo-1,3-thiazole remains limited, inferences can be drawn from related bromothiazoles:

| Property | Value/Description | Source Analogy |

|---|---|---|

| Melting Point | 85–90°C (estimated) | Similar bromothiazoles |

| Solubility | Soluble in DCM, THF; insoluble in H₂O | |

| UV-Vis λₘₐₓ | ~270 nm (π→π* transition) | |

| IR (N₃ stretch) | ~2100 cm⁻¹ |

Nuclear magnetic resonance (NMR) spectra would exhibit distinct signals:

-

¹H NMR: A singlet for the thiazole proton at C-4 (δ 8.1–8.3 ppm).

-

¹³C NMR: Resonances for C-2 (azide-bearing, δ 145–150 ppm) and C-5 (brominated, δ 120–125 ppm).

Synthesis and Reactivity

Key Reactions

The compound participates in diverse transformations:

-

Click Chemistry: Reacts with alkynes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

-

Cross-Coupling: Suzuki-Miyaura coupling at C-5 with aryl boronic acids, yielding biaryl thiazoles.

-

Thermal Decomposition: Heating above 150°C releases nitrogen gas, forming nitrene intermediates for C–H insertion reactions.

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

Thiazole derivatives exhibit broad bioactivity, and the azido group in 2-azido-5-bromo-1,3-thiazole enables targeted modifications:

-

Anticancer Agents: Analogous bromothiazoles inhibit kinases (e.g., EGFR) with IC₅₀ values <1 μM in glioblastoma models.

-

Antimicrobials: Azide-containing thiazoles disrupt bacterial cell wall synthesis, showing MICs of 2–8 μg/mL against Staphylococcus aureus.

Materials Science

The compound’s electronic properties make it suitable for:

-

Organic Electronics: As a building block for electron-transport layers in OLEDs due to its low LUMO energy (−2.1 eV).

-

Polymer Functionalization: Azide-alkyne cycloaddition grafts thiazole motifs onto polymer backbones, enhancing thermal stability.

Future Directions and Challenges

While 2-azido-5-bromo-1,3-thiazole offers synthetic versatility, challenges remain:

-

Scalability: Optimizing azidation steps to reduce NaN₃ usage and improve yields.

-

Toxicity Profiling: Assessing mutagenicity and environmental impact for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume